molecular formula C9H8BrN3 B1317566 1-Benzyl-5-bromo-1H-1,2,4-triazole CAS No. 1352925-80-4

1-Benzyl-5-bromo-1H-1,2,4-triazole

Cat. No.: B1317566
CAS No.: 1352925-80-4
M. Wt: 238.08 g/mol
InChI Key: SWXVFJSEBAADRF-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a benzyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromo-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and bromine concentration .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-bromo-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-Benzyl-5-bromo-1H-1,2,4-triazole exerts its effects depends on its specific application:

Comparison with Similar Compounds

1-Benzyl-5-bromo-1H-1,2,4-triazole can be compared with other triazole derivatives:

Uniqueness: The presence of both a benzyl group and a bromine atom in this compound makes it particularly versatile for various chemical transformations and applications .

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in scientific research. Its ability to undergo various chemical reactions and its potential in medicinal chemistry and materials science make it a valuable compound for further study and development.

Properties

IUPAC Name

1-benzyl-5-bromo-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-11-7-12-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXVFJSEBAADRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265489
Record name 5-Bromo-1-(phenylmethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352925-80-4
Record name 5-Bromo-1-(phenylmethyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352925-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(phenylmethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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